

# Technical Guide: Spectroscopic Characterization of 4-Hydroxybenzaldehyde Oxime

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## Compound of Interest

Compound Name: 4-Hydroxybenzaldehyde oxime

CAS No.: 699-06-9

Cat. No.: B102947

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## Core Directive & Executive Summary

This guide provides an authoritative technical reference for the spectroscopic identification and structural validation of **4-Hydroxybenzaldehyde oxime** (CAS: 699-06-9), a critical intermediate in the synthesis of agrochemicals, pharmaceuticals, and functional polymers.<sup>[1]</sup>

Unlike standard data sheets, this document focuses on the causality of spectral features—explaining why signals appear where they do and how to use them to rule out common impurities, specifically the starting material (4-hydroxybenzaldehyde) and geometric isomers.<sup>[1]</sup>  
<sup>[2]</sup>

## Key Chemical Identifiers<sup>[3]</sup><sup>[4]</sup><sup>[5]</sup><sup>[6]</sup><sup>[7]</sup><sup>[8]</sup><sup>[9]</sup><sup>[10]</sup><sup>[11]</sup>

- IUPAC Name: (E)-4-hydroxybenzaldehyde oxime<sup>[3]</sup>
- Molecular Formula: C<sub>7</sub>H<sub>7</sub>NO<sub>2</sub><sup>[1]</sup><sup>[3]</sup><sup>[4]</sup>
- Molecular Weight: 137.14 g/mol <sup>[2]</sup><sup>[3]</sup>
- SMILES: ON=Cc1ccc(O)cc1<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup>

## Synthesis & Sample Preparation Context

To ensure spectroscopic data is relevant, one must understand the sample's origin.[1][2][3] The oxime is typically synthesized via the condensation of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride in a basic aqueous-ethanolic medium.

Critical Purity Check: The most common impurity is unreacted 4-hydroxybenzaldehyde.[2][3] Spectroscopic analysis must prioritize the detection of the aldehyde carbonyl group to validate conversion.[2][3]

## Preparation for Analysis[7]

- NMR: Dissolve ~10 mg in DMSO-d<sub>6</sub>. Chloroform-d (CDCl<sub>3</sub>) is often unsuitable due to the poor solubility of the phenolic compound and potential aggregation effects.[2][3]
- IR: Prepare a KBr pellet or use ATR (Attenuated Total Reflectance) on the neat solid.[2][3]
- MS: Dissolve in methanol/water (50:50) with 0.1% formic acid for ESI-MS.[2][3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][7][9][11][13][14]

NMR is the primary tool for confirming the oxime formation and determining the E/Z isomeric ratio.[2][3] The (E)-isomer (anti) is thermodynamically favored and typically constitutes >95% of the isolated product.[2][3]

### <sup>1</sup>H NMR Data (400 MHz, DMSO-d<sub>6</sub>)

The disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the oximino proton (~8.0 ppm) is the definitive confirmation of reaction completion.[2][3]

Position	Shift ( $\delta$ , ppm)	Multiplicity	Integral	Assignment Logic
OH (Oxime)	10.95	Singlet (br)	1H	Acidic N-OH proton; chemical shift varies with concentration/temperature due to H-bonding.
OH (Phenol)	9.85	Singlet (br)	1H	Phenolic OH; distinct from oxime OH.[3]
CH=N	8.04	Singlet	1H	Diagnostic Peak. The azomethine proton.[2][3] Upfield shift relative to aldehyde CHO (9.78 ppm).[2][3]
Ar-H (ortho to C=N)	7.38	Doublet (J=8.5 Hz)	2H	Part of AA'BB' system.[3] Deshielded by the C=N bond.[2][3]
Ar-H (ortho to OH)	6.78	Doublet (J=8.5 Hz)	2H	Part of AA'BB' system.[3] Shielded by the electron-donating OH group.[2][3]

“

*Technical Insight: In DMSO-d<sub>6</sub>, the oxime OH and phenolic OH signals are often resolved.[2][3] If water is present in the solvent, these peaks may broaden or merge.[1][2][3] The coupling constant (J ≈ 8.5 Hz) is characteristic of para-substitution.[2][3]*

### <sup>13</sup>C NMR Data (100 MHz, DMSO-d<sub>6</sub>)

Carbon Type	Shift (δ, ppm)	Assignment Logic
C-OH (Ar)	158.8	Quaternary aromatic carbon attached to oxygen (deshielded).[3]
C=N	147.6	Diagnostic Peak. Oxime carbon.[2][3] Distinct from aldehyde C=O (~191 ppm).[2][3]
C-C=N (Ar)	124.5	Quaternary aromatic carbon attached to the oxime group.[2][3]
Ar-CH	127.8	Aromatic carbons meta to the OH group.[2][3]
Ar-CH	115.6	Aromatic carbons ortho to the OH group (shielded).[2][3]

### Infrared Spectroscopy (FT-IR)[9][11][13]

IR is a rapid "fingerprinting" technique.[2][3] For this molecule, the absence of the strong Carbonyl (C=O) stretch at ~1670 cm<sup>-1</sup> is the primary indicator of purity.[2][3]

Frequency (cm <sup>-1</sup> )	Intensity	Vibration Mode	Structural Significance
3200–3400	Strong, Broad	O-H Stretch	Overlap of phenolic and oxime O-H stretching. Broadening indicates extensive intermolecular Hydrogen bonding.
1640–1655	Medium	C=N Stretch	Characteristic of the oxime linkage.
1605, 1515	Strong	C=C Ring Stretch	Skeletal vibrations of the aromatic ring.[2]
1240	Strong	C-O Stretch	Phenolic C-O bond.[2][3]
930–950	Medium/Weak	N-O Stretch	Specific to the oxime functionality.[2][3]

## Mass Spectrometry (MS)[1][3][7][8][9][11][15][16]

Mass spectrometry provides molecular weight confirmation and structural elucidation through fragmentation.[2][3]

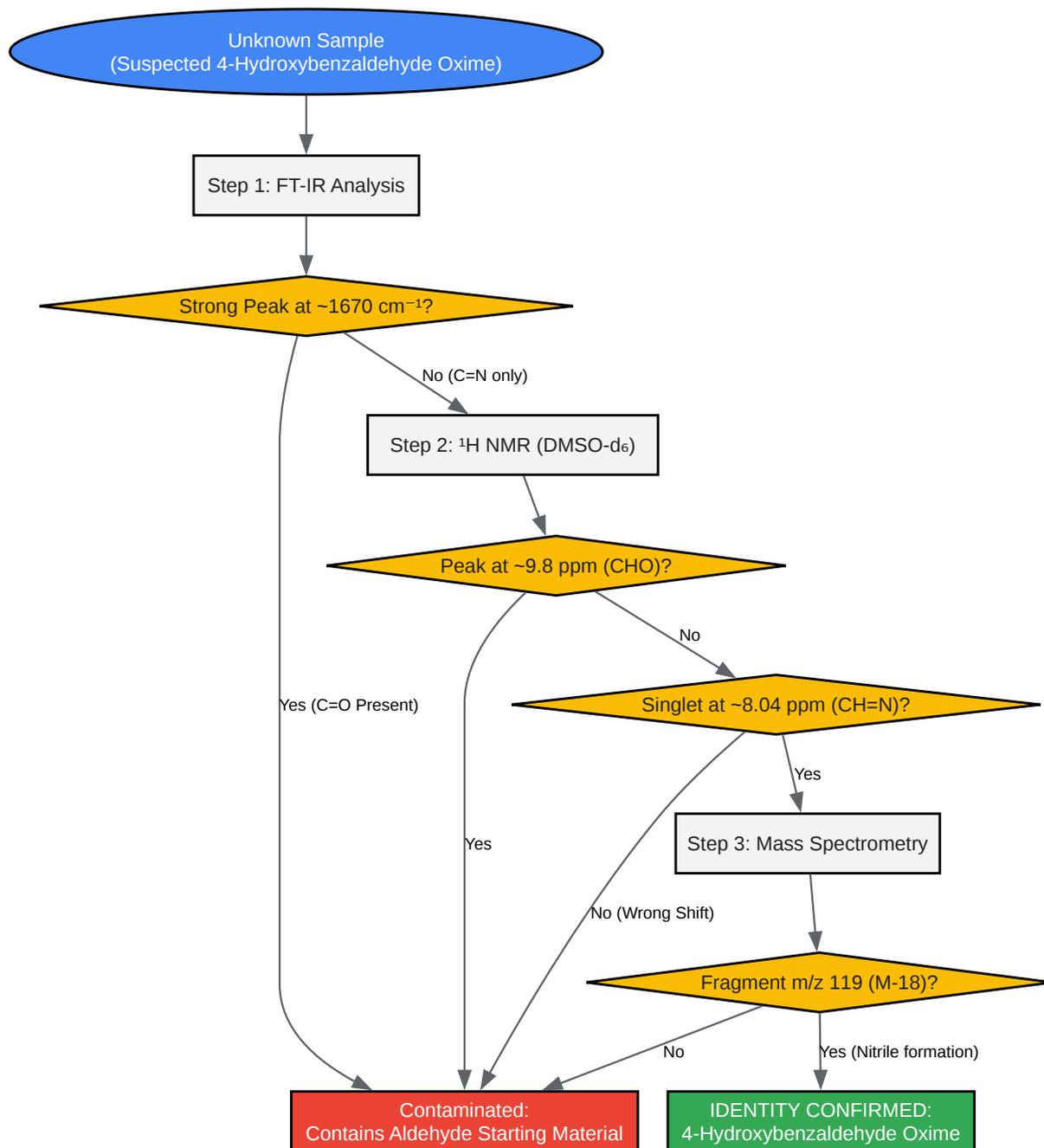
## Fragmentation Pathway (EI, 70 eV)[1][2][3]

The molecular ion (M<sup>+</sup>) is stable due to the aromatic system.[2][3] A characteristic pathway for aldoximes is the "dehydration" to form a nitrile cation.[2][3]

m/z	Ion Type	Fragment Structure	Mechanism
137	[M] <sup>+</sup>	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub> <sup>+</sup>	Molecular Ion.
136	[M-H] <sup>+</sup>	C <sub>7</sub> H <sub>6</sub> NO <sub>2</sub> <sup>+</sup>	Loss of hydrogen radical.[3]
120	[M-OH] <sup>+</sup>	C <sub>7</sub> H <sub>6</sub> NO <sup>+</sup>	Loss of hydroxyl radical from the oxime group.[2][3]
119	[M-H <sub>2</sub> O] <sup>+</sup>	C <sub>7</sub> H <sub>5</sub> NO <sup>+</sup>	Base Peak (often). Loss of water to form 4-hydroxybenzotrile cation.[3]
94	[M-HCNO] <sup>+</sup>	C <sub>6</sub> H <sub>6</sub> O <sup>+</sup>	Loss of HCNO fragment; phenol radical cation.[2][3]
65	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>	C <sub>5</sub> H <sub>5</sub> <sup>+</sup>	Cyclopentadienyl cation (aromatic ring degradation).[2][3]

## Integrated Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the identity of **4-Hydroxybenzaldehyde oxime** and distinguishing it from its precursor.



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Figure 1: Step-by-step logic flow for validating **4-Hydroxybenzaldehyde oxime** purity and identity, prioritizing the exclusion of the aldehyde precursor.

## References

- National Institute of Standards and Technology (NIST). Benzaldehyde, 4-hydroxy-, oxime (Mass Spec & IR Data). [1][2][3] NIST Chemistry WebBook, SRD 69. [1][2][3] [\[Link\]\[1\]\[2\]\[3\]](#)
- National Institutes of Health (NIH). **4-Hydroxybenzaldehyde oxime** (Compound Summary). [2][3] PubChem. [2][3][5][6] [\[Link\]](#)
- Spectral Database for Organic Compounds (SDBS). SDBS No. 4521: **4-Hydroxybenzaldehyde oxime**. [2][3] (Access via portal). [2][3] [\[Link\]\[1\]\[2\]\[3\]](#)

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## Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. [13C NMR Chemical Shift](https://sites.science.oregonstate.edu) [[sites.science.oregonstate.edu](https://sites.science.oregonstate.edu)]
- 3. [chem.washington.edu](https://chem.washington.edu) [[chem.washington.edu](https://chem.washington.edu)]
- 4. Benzaldehyde, 4-hydroxy-, oxime [[webbook.nist.gov](https://webbook.nist.gov)]
- 5. 4-Hydroxybenzaldehyde oxime | C7H7NO2 | CID 135408704 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 6. [massbank.eu](https://massbank.eu) [[massbank.eu](https://massbank.eu)]
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